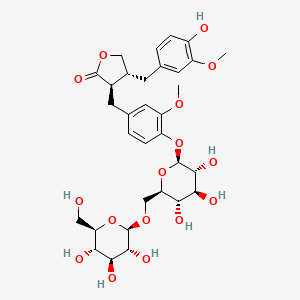
Matairesinol 4'-O-beta-gentiobioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Matairesinol 4’-O-beta-gentiobioside is a naturally occurring lignan compound. It is primarily isolated from the stem barks of Styrax japonica and Trachelospermum jasminoides . This compound is known for its complex structure, which includes multiple hydroxyl groups and methoxy groups attached to a dihydrofuranone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Matairesinol 4’-O-beta-gentiobioside involves several steps, starting from simpler lignan precursors. The key steps typically include glycosylation reactions to attach the gentiobioside moiety to the matairesinol core. Common solvents used in these reactions include DMSO, pyridine, methanol, and ethanol .
Industrial Production Methods
Industrial production of Matairesinol 4’-O-beta-gentiobioside is generally achieved through extraction from natural sources, such as the stem barks of Styrax japonica. The extraction process involves solvent extraction followed by purification steps to isolate the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Matairesinol 4’-O-beta-gentiobioside undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert existing hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Matairesinol 4’-O-beta-gentiobioside can yield compounds with additional carbonyl groups, while reduction can produce compounds with more hydroxyl groups .
Wissenschaftliche Forschungsanwendungen
Matairesinol 4’-O-beta-gentiobioside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lignan biosynthesis and transformation.
Medicine: Research has explored its potential as an antioxidant and anti-inflammatory agent.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Wirkmechanismus
The mechanism of action of Matairesinol 4’-O-beta-gentiobioside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Cytotoxic Activity: By inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Matairesinol 4’-O-beta-gentiobioside is unique among lignans due to its specific glycosylation pattern. Similar compounds include:
Matairesinol: The aglycone form without the gentiobioside moiety.
Secoisolariciresinol: Another lignan with a different glycosylation pattern.
Pinoresinol: A related lignan with a simpler structure.
These compounds share some biological activities but differ in their specific molecular targets and potency.
Eigenschaften
Molekularformel |
C32H42O16 |
|---|---|
Molekulargewicht |
682.7 g/mol |
IUPAC-Name |
(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C32H42O16/c1-42-20-9-14(3-5-18(20)34)7-16-12-44-30(41)17(16)8-15-4-6-19(21(10-15)43-2)46-32-29(40)27(38)25(36)23(48-32)13-45-31-28(39)26(37)24(35)22(11-33)47-31/h3-6,9-10,16-17,22-29,31-40H,7-8,11-13H2,1-2H3/t16-,17+,22+,23+,24+,25+,26-,27-,28+,29+,31+,32+/m0/s1 |
InChI-Schlüssel |
SSZQYOJANKKXOX-QFYIXHTHSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Chloromethyl)sulfonyl]phenylamine](/img/structure/B11937060.png)

![1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B11937081.png)
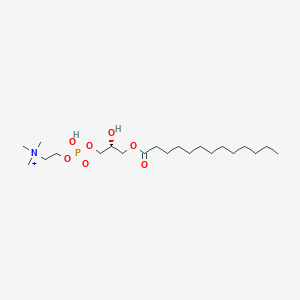

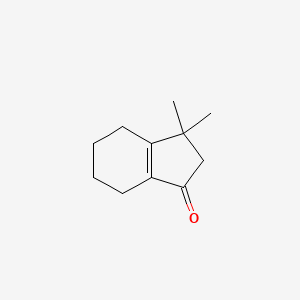
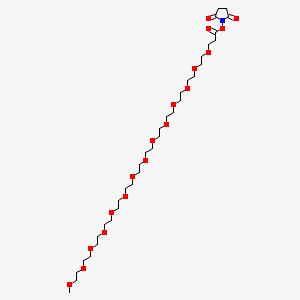



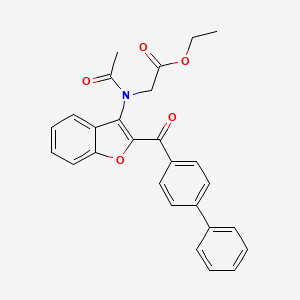
![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B11937134.png)
![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11937147.png)

